2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a dinitrophenyl sulfanyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfide with a thiadiazole precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, where nucleophiles like amines or thiols replace the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the dinitrophenyl and trifluoromethyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A core structure with various substitutions leading to different biological activities.
2,4-Dinitrophenyl Sulfide: Shares the dinitrophenyl sulfanyl group but lacks the thiadiazole ring.
Trifluoromethyl Substituted Compounds: Compounds with trifluoromethyl groups that exhibit unique chemical and biological properties.
Uniqueness
2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the combination of the dinitrophenyl sulfanyl group and the trifluoromethyl group on the thiadiazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62616-95-9 |
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Molecular Formula |
C9H3F3N4O4S2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H3F3N4O4S2/c10-9(11,12)7-13-14-8(22-7)21-6-2-1-4(15(17)18)3-5(6)16(19)20/h1-3H |
InChI Key |
OJKGDCWYJIKMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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